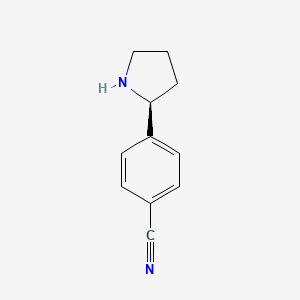
4-((2s)Pyrrolidin-2-yl)benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . This compound features a pyrrolidine ring attached to a benzenecarbonitrile moiety, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This reaction yields the desired pyrrolidine derivative.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenecarbonitrile moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzenecarbonitrile derivatives.
Scientific Research Applications
4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzenecarbonitrile moiety may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
4-((2R)Pyrrolidin-2-yl)benzenecarbonitrile: A stereoisomer with similar chemical properties but different biological activity.
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit diverse biological activities.
Uniqueness: 4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile is unique due to its specific stereochemistry and the presence of the benzenecarbonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-[(2S)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11,13H,1-2,7H2/t11-/m0/s1 |
InChI Key |
RARTUGVXCLIADN-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


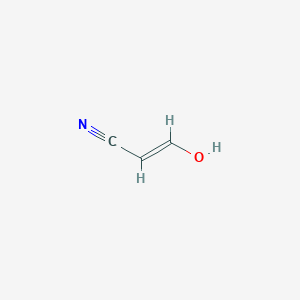
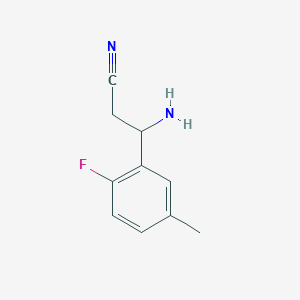
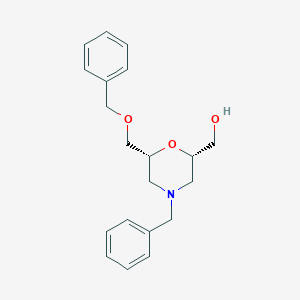
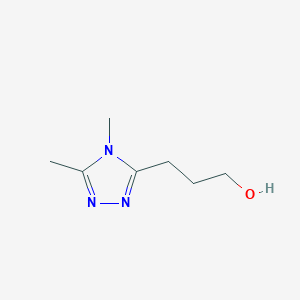
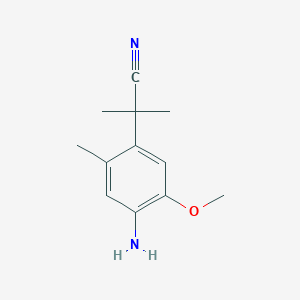
![2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione](/img/structure/B13036290.png)

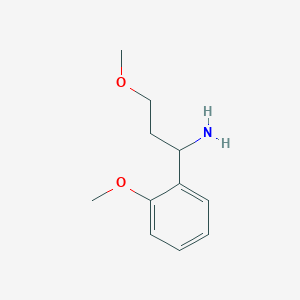
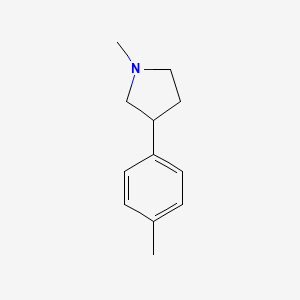
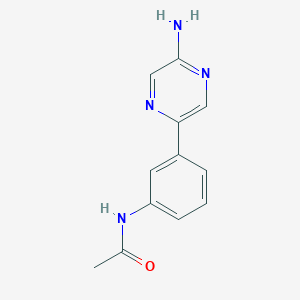
![7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole](/img/structure/B13036318.png)
![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)
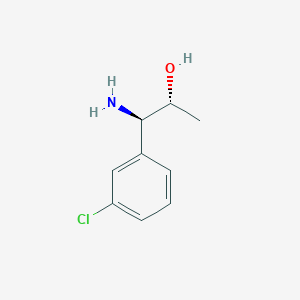
![5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)
